1-[4-(dimethylamino)phenyl]-2-phenylethene-1,2-dithiolate;nickel
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Overview
Description
1-[4-(dimethylamino)phenyl]-2-phenylethene-1,2-dithiolate;nickel is a complex organometallic compound It features a nickel center coordinated to a dithiolate ligand, which is further substituted with a dimethylamino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(dimethylamino)phenyl]-2-phenylethene-1,2-dithiolate;nickel typically involves the reaction of nickel salts with the corresponding dithiolate ligand. One common method includes the reaction of nickel(II) chloride with the dithiolate ligand in the presence of a base such as sodium methoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the nickel center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(dimethylamino)phenyl]-2-phenylethene-1,2-dithiolate;nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: Reduction reactions can convert the nickel center back to its +2 oxidation state.
Substitution: Ligand substitution reactions can occur, where the dithiolate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction typically results in the regeneration of the nickel(II) species.
Scientific Research Applications
1-[4-(dimethylamino)phenyl]-2-phenylethene-1,2-dithiolate;nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology: The compound’s unique electronic properties make it a candidate for studying electron transfer processes in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, such as conductive polymers and electronic devices.
Mechanism of Action
The mechanism by which 1-[4-(dimethylamino)phenyl]-2-phenylethene-1,2-dithiolate;nickel exerts its effects involves coordination chemistry and electron transfer processes. The nickel center can undergo redox reactions, facilitating various catalytic processes. The dithiolate ligand plays a crucial role in stabilizing the nickel center and modulating its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenylethanone
- 1-(4-(dimethylamino)phenyl)propan-1-one
- (2E,4E)-5-[4-(dimethylamino)phenyl]-1-phenyl-2,4-pentadien-1-one
Uniqueness
1-[4-(dimethylamino)phenyl]-2-phenylethene-1,2-dithiolate;nickel is unique due to its specific coordination environment and electronic properties. The presence of the dithiolate ligand and the nickel center provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in catalytic applications and materials science.
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2-phenylethene-1,2-dithiolate;nickel |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H17NS2.Ni/c2*1-17(2)14-10-8-13(9-11-14)16(19)15(18)12-6-4-3-5-7-12;/h2*3-11,18-19H,1-2H3;/p-4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYCDKFAGIOUDE-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2NiS4-4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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